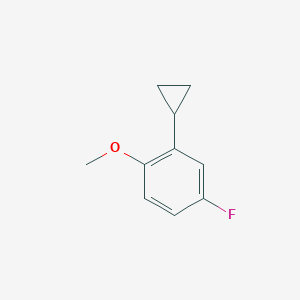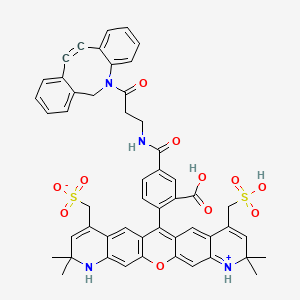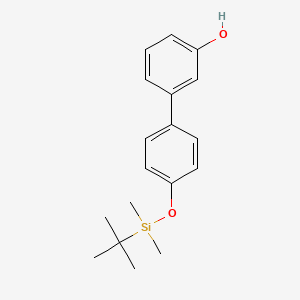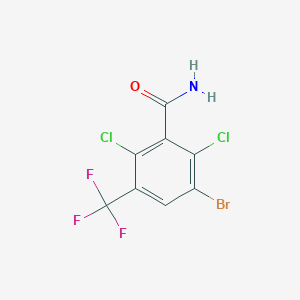
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is particularly noted for its use as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras) for targeted protein degradation .
準備方法
The synthesis of 2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-alpha-Pyridylethanol . Industrial production methods often involve the use of organic and inorganic bases, alkali metal halides as catalysts, and phase transfer catalysts such as tetraalkyl/aryl ammonium halides/hydroxides . The reaction conditions typically include controlled temperatures and pressures to ensure the desired product yield and purity.
化学反応の分析
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. For instance, the compound can be oxidized to form corresponding ketones or reduced to form alcohols. Substitution reactions often involve the replacement of the hydroxyl group with other functional groups, leading to the formation of various derivatives .
科学的研究の応用
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is utilized in the development of PROTACs for targeted protein degradation, which is a promising approach for treating diseases such as cancer . The compound’s ability to act as a semi-flexible linker makes it valuable in optimizing the 3D orientation of degraders and enhancing drug-like properties . Additionally, it has applications in the cosmetic industry as a component in various formulations .
作用機序
The mechanism of action of 2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s semi-flexible nature allows it to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby enhancing the efficiency of protein degradation .
類似化合物との比較
2-(4-(2-(Piperidin-4-yl)ethyl)phenyl)ethanol can be compared with other piperidine derivatives such as 2-(2-(Piperidin-4-yl)phenyl)ethanol and 4-Piperidineethanol. While these compounds share a similar piperidine core, their functional groups and linkers differ, leading to variations in their chemical properties and applications . The unique semi-flexible nature of this compound makes it particularly suitable for use in PROTAC development, distinguishing it from other similar compounds .
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
2-[4-(2-piperidin-4-ylethyl)phenyl]ethanol |
InChI |
InChI=1S/C15H23NO/c17-12-9-14-4-1-13(2-5-14)3-6-15-7-10-16-11-8-15/h1-2,4-5,15-17H,3,6-12H2 |
InChIキー |
VCFCIGNZAGOZSG-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CCC2=CC=C(C=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)

![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)

![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)


![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)

![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)



